N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
N'-(6-pyrazol-1-ylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H12N6/c10-2-4-11-8-6-9(13-7-12-8)15-5-1-3-14-15/h1,3,5-7H,2,4,10H2,(H,11,12,13) |
InChI Key |
DWMXFCMKKCISGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCN |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation and Functionalization
The pyrimidine ring is typically synthesized or obtained as a substituted intermediate, often bearing a leaving group (e.g., chloride) at the 4-position to facilitate nucleophilic substitution. For example, pyrimidin-4-yl chlorides can be prepared by chlorination of pyrimidinones using reagents like phosphorus oxychloride (POCl3) in the presence of catalysts such as tetramethylammonium chloride.
Introduction of the Pyrazolyl Group
The 6-position substitution with a 1H-pyrazol-1-yl group is achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, depending on the starting materials. The pyrazole ring is introduced either by direct substitution or by condensation reactions involving pyrazole derivatives.
Coupling with Ethane-1,2-diamine
The key step involves the nucleophilic substitution of the 4-chloropyrimidine intermediate with ethane-1,2-diamine. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux conditions. The primary amine of ethane-1,2-diamine attacks the electrophilic carbon at the 4-position of the pyrimidine ring, displacing the chloride and forming the desired amine linkage.
Purification and Characterization
After completion of the reaction, the product is isolated by filtration or extraction, followed by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to enhance purity. Thin-layer chromatography (TLC) is used to monitor reaction progress and purity. Characterization is performed using:
- Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups,
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to verify the chemical structure,
- Elemental analysis to confirm composition.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidinone chlorination | POCl3, tetramethylammonium chloride | POCl3 or DMF | 80–100 °C | 70–85 | Formation of 4-chloropyrimidine |
| Pyrazolyl substitution | Pyrazole derivative, base (e.g., K2CO3) | DMF or ethanol | Reflux (6–12 h) | 60–75 | Nucleophilic aromatic substitution |
| Coupling with ethane-1,2-diamine | Ethane-1,2-diamine, base (triethylamine) | Ethanol or DMF | Reflux (4–8 h) | 65–80 | Nucleophilic substitution at C-4 |
| Purification | Recrystallization | Ethanol/ethyl acetate | Ambient | — | Enhances purity |
Research Findings and Optimization
- The choice of solvent and temperature critically affects the substitution efficiency and product yield. Polar aprotic solvents like DMF favor nucleophilic substitution reactions on the pyrimidine ring.
- Bases such as triethylamine or potassium carbonate are used to neutralize the hydrochloric acid formed during substitution, driving the reaction forward.
- Reflux times between 4 to 8 hours are optimal for complete conversion without significant side reactions.
- Purification by recrystallization yields a product with melting points consistent with literature values (~115–186 °C depending on derivatives), confirming compound identity.
- Spectroscopic data (FT-IR, NMR) confirm the presence of characteristic pyrazole and pyrimidine signals, as well as the ethane-1,2-diamine linker protons.
Comparative Notes on Related Compounds
Similar compounds with substitutions on the pyrazole ring or variations in the amine linker have been synthesized using analogous methods, with modifications in reaction conditions to accommodate steric and electronic effects. These variations influence biological activity and solubility profiles.
This synthesis approach for N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is well-established in medicinal chemistry research, providing a reliable route to this biologically relevant heterocyclic amine. The multi-step process requires careful control of reaction parameters to achieve high purity and yield, enabling further exploration of its pharmacological potential.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
Oxidation Reactions
The ethane-1,2-diamine linker and pyrimidine ring undergo oxidation under controlled conditions:
-
Hydrogen Peroxide (H₂O₂): Oxidizes the secondary amine groups to imines or nitriles, depending on reaction duration and temperature.
-
Potassium Permanganate (KMnO₄): Selectively oxidizes the pyrimidine ring at elevated temperatures, forming hydroxylated derivatives.
Reduction Reactions
Reduction primarily targets the pyrimidine ring:
-
Sodium Borohydride (NaBH₄): Reduces C=N bonds in the pyrimidine ring to C–N, producing saturated analogs.
-
Catalytic Hydrogenation (H₂/Pd-C): Converts the pyrimidine ring into a dihydropyrimidine structure.
Substitution Reactions
The pyrimidine and pyrazole rings undergo nucleophilic substitution:
-
Halogenation: Reacts with phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine at the 2- and 4-positions of the pyrimidine ring.
-
Amination: Primary amines substitute chlorine atoms under reflux conditions, forming new C–N bonds .
Cyclization Reactions
The ethane-1,2-diamine chain facilitates cyclization with carbonyl compounds (e.g., aldehydes or ketones), forming fused bicyclic structures under acidic conditions.
Reagents and Conditions
Optimal reaction parameters for key transformations are summarized below:
Major Reaction Products
Key products and their applications:
Mechanistic Insights
-
Substitution at Pyrimidine C-4: The electron-deficient C-4 position undergoes nucleophilic attack via a two-step SNAr mechanism, with the amino group acting as a leaving group .
-
Oxidative Pathways: Hydrogen peroxide mediates single-electron transfers, forming reactive nitrogen intermediates that stabilize as imines.
Kinase Inhibitor Development
Substitution at the pyrimidine C-2 position with pyrazole derivatives yields potent CDK2 inhibitors. Compound 15 (from ) demonstrated:
Materials Science
Cyclized derivatives exhibit enhanced thermal stability (
), making them candidates for high-performance polymers.
Stability and Compatibility
The compound remains stable under standard laboratory conditions but degrades in strongly acidic (pH < 2) or basic (pH > 12) environments. Storage recommendations include desiccated containers at −20°C.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C11H16N6 and a molecular weight of 232.29 g/mol. Its structure includes a pyrazole and pyrimidine moiety, which are known for their biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Pyrazole derivatives have demonstrated activity against various bacterial strains, making them potential candidates for developing new antibiotics. Research has highlighted the efficacy of similar structures against resistant strains of bacteria .
Agricultural Science Applications
Pesticide Development
this compound is being explored as a potential pesticide. The unique structure of this compound allows it to interact with specific biological targets in pests, potentially leading to effective pest control strategies without harming beneficial insects .
Herbicide Formulation
Additionally, the compound's properties may extend to herbicide formulations. Its ability to disrupt growth pathways in plants can be harnessed to develop selective herbicides that target weeds while preserving crop integrity .
Material Science Applications
Polymer Chemistry
In material science, this compound is being examined for its role as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions that enhance the mechanical properties of polymers, making them suitable for various industrial applications .
Nanotechnology
The compound's unique chemical structure allows it to be used in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The ability to modify surface properties can improve the bioavailability and targeting of therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Core Heterocycle Comparison
- Pyrimidine vs. Quinoline (CQA): The target compound’s pyrimidine core offers a smaller, electron-deficient aromatic system compared to the quinoline in CQA . This difference impacts binding to biological targets; for example, CQA’s quinoline moiety is critical for heme binding in antimalarial activity, whereas pyrimidines are more common in kinase inhibitors .
- Pyrimidine vs.
Substituent Effects
- Pyrazole vs. Imidazole (): Replacing pyrazole with imidazole (as in N1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl] derivatives) alters hydrogen-bonding patterns and steric bulk, influencing target selectivity. Pyrazole’s two adjacent nitrogen atoms may favor interactions with metal ions or polar enzyme pockets .
- Diamine Chain Modifications: The ethane-1,2-diamine group in the target compound is shorter and less branched than aliphatic amines like TETA or PEHA (), which are studied for corrosion inhibition. This shorter chain may limit chelation capacity but improve metabolic stability .
Physicochemical Properties
- Solubility and LogP: The pyrimidine-pyrazole core likely confers moderate hydrophilicity (estimated LogP ~1–2), whereas quinoline-based CQA (LogP ~3–4) is more lipophilic, impacting bioavailability and tissue distribution .
- Thermal Stability: Melting points for analogous compounds (e.g., 147–154°C in ) suggest the target compound is stable under standard storage conditions .
Biological Activity
N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | MRGANSRJYNMZSX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has shown potential as a kinase inhibitor, particularly against several receptor tyrosine kinases (RTKs) and serine/threonine kinases.
Key Mechanisms:
- Kinase Inhibition : Exhibits inhibitory effects on kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression.
- Apoptosis Induction : Promotes apoptosis in cancer cell lines, potentially through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic pathways.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines.
Case Study:
In a study by Liu et al. (2013), the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated an IC50 value in the low micromolar range, suggesting potent antitumor activity .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit inflammatory mediators.
Research Findings:
A review highlighted that pyrazole derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, contributing to their anti-inflammatory effects .
Antimicrobial Properties
This compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria.
Structure-Activity Relationship (SAR)
The presence of the pyrazole ring is crucial for the biological activity of this compound. Modifications on the pyrimidine ring or the ethane diamine moiety can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole Ring | Enhances cytotoxicity against specific cancer types |
| Variations in Ethane Moiety | Alters pharmacokinetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
